N1-Allyl Substitution Enhances Predicted Target-Binding Complementarity vs. N1-H Benzimidazole Analogs
In closely related substituted-1H-benzo[d]imidazole series evaluated as lysine-specific demethylase 1 (LSD1) inhibitors, compounds bearing an N1-allyl group demonstrated consistent target engagement, whereas the corresponding N1-H analogs showed substantially reduced or absent inhibitory activity in the same assay platform [1]. The 3,4-dimethoxybenzamide moiety present in the target compound has been independently associated with enhanced enzyme inhibition compared to unsubstituted benzamide or 2,4-dimethoxy variants [1][2].
| Evidence Dimension | LSD1 inhibitory activity (structural class inference) |
|---|---|
| Target Compound Data | Predicted to exhibit LSD1 inhibitory activity based on N1-allyl + 3,4-dimethoxybenzamide pharmacophore combination |
| Comparator Or Baseline | N1-H benzimidazole analogs: substantially reduced or no LSD1 inhibition reported; 2,4-dimethoxybenzamide analogs: attenuated potency |
| Quantified Difference | Qualitative structure-activity relationship: N1-allyl substitution is associated with retained target engagement; N1-H substitution is associated with loss of activity in this chemotype |
| Conditions | Substituted-1H-benzo[d]imidazole series; LSD1 biochemical inhibition assays (as described in patent family WO2014/085000 and related disclosures) |
Why This Matters
The N1-allyl group is a critical pharmacophoric element for LSD1 target engagement within this chemotype; procurement of an N1-H analog would predictably yield a false negative in LSD1 screening campaigns.
- [1] Vankayalapati, H. et al. Substituted-1H-benzo[d]imidazole series compounds as lysine-specific demethylase 1 (LSD1) inhibitors. Patent WO2014085000A1, 2014. View Source
- [2] Vankayalapati, H. et al. Composés de la série des 1H-benzo[d]imidazoles à titre d'inhibiteurs de déméthylase 1 spécifique de la lysine (LSD1). Patent EP2925727A1, 2015. View Source
